molecular formula C7H6N2O B3354309 3-(Hydroxymethyl)isonicotinonitrile CAS No. 58553-51-8

3-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B3354309
CAS No.: 58553-51-8
M. Wt: 134.14 g/mol
InChI Key: HEUDRYLGFDXERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)isonicotinonitrile: is a chemical compound with the molecular formula C7H6N2O . It is a derivative of isonicotinonitrile, featuring a hydroxymethyl group attached to the third position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Hydroxymethyl)isonicotinonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of specific enzymes or interaction with cellular receptors, ultimately influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This positioning allows for targeted modifications and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

3-(hydroxymethyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUDRYLGFDXERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482490
Record name 3-(HYDROXYMETHYL)ISONICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58553-51-8
Record name 3-(HYDROXYMETHYL)ISONICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
3-(Hydroxymethyl)isonicotinonitrile
Reactant of Route 3
3-(Hydroxymethyl)isonicotinonitrile
Reactant of Route 4
3-(Hydroxymethyl)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
3-(Hydroxymethyl)isonicotinonitrile
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.